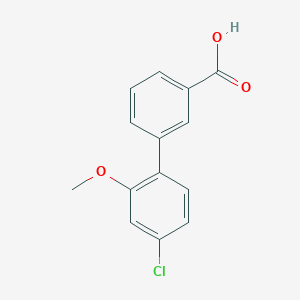![molecular formula C16H15NO3 B6369523 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261896-40-5](/img/structure/B6369523.png)
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95% (3-DMCPA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 248.3 g/mol and a melting point of 108-110°C. 3-DMCPA is a derivative of benzoic acid and is an important reagent in organic synthesis. It is also known as dimethylaminocarbonylbenzoic acid, dimethylcarbamoylbenzoic acid, and 3-dimethylaminocarbonylbenzoic acid.
作用機序
The mechanism of action of 3-DMCPA is not well understood. However, it is believed that the compound binds to the active site of enzymes, such as phosphopantetheinyl transferase, and acts as an inhibitor of the enzyme's activity. In addition, 3-DMCPA is believed to interact with other molecules, such as proteins and nucleic acids, and may act as a stabilizing agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMCPA are not well understood. However, it is believed that the compound may interact with enzymes and other molecules in the body, leading to a variety of effects. For example, 3-DMCPA has been shown to inhibit the enzyme phosphopantetheinyl transferase, which is involved in the synthesis of fatty acids and other lipids. In addition, it has been shown to interact with proteins, DNA, and RNA, and may act as a stabilizing agent for these molecules.
実験室実験の利点と制限
The main advantage of using 3-DMCPA in laboratory experiments is its high purity. The compound is typically available in a 95% pure form, which makes it suitable for use in a variety of applications. In addition, the compound is relatively stable and has a low melting point, making it suitable for use in a variety of laboratory experiments.
However, there are some limitations to using 3-DMCPA in laboratory experiments. For example, the compound is volatile and can easily be lost during the experiment. In addition, the compound can react with other molecules in the laboratory, leading to unwanted side reactions.
将来の方向性
Given the wide range of potential applications for 3-DMCPA, there are many potential future directions for research. For example, further research could be done to better understand the biochemical and physiological effects of the compound. In addition, research could be done to develop more efficient and cost-effective synthesis methods for the compound. Finally, research could be done to develop new uses for the compound, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes.
合成法
3-DMCPA is synthesized by the reaction of benzoic acid with dimethylamine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-100°C. The reaction is carried out in a sealed vessel, and the reaction time is typically 1-2 hours. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The product is then isolated by filtration, followed by recrystallization from a suitable solvent.
科学的研究の応用
3-DMCPA is used in a wide range of scientific research applications, including organic synthesis, molecular biology, and biochemistry. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and as a reagent in the synthesis of peptides and proteins. In molecular biology, 3-DMCPA is used as a substrate for the enzyme phosphopantetheinyl transferase, which is involved in the synthesis of fatty acids and other lipids. In biochemistry, it is used as a reagent in the synthesis of nucleic acids, such as DNA and RNA.
特性
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)15(18)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(19)20/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANNLWVODJINCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683344 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-40-5 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369493.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369501.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369508.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369527.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369545.png)
